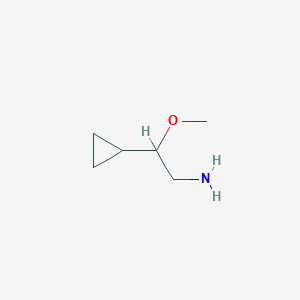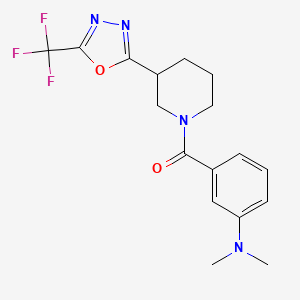
(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule with potential applications across various scientific fields, including chemistry, biology, medicine, and industry. This compound features a distinctive structure characterized by a dimethylamino group, a trifluoromethyl-substituted oxadiazole ring, and a piperidinylmethanone framework, which together impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One synthetic route to prepare (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves the following steps:
Synthesis of 3-(dimethylamino)benzaldehyde through the formylation of N,N-dimethylaniline.
Formation of the oxadiazole ring by reacting 5-(trifluoromethyl)hydrazinecarboxamide with an appropriate carboxylic acid.
Coupling of the oxadiazole derivative with 1-(3-bromophenyl)piperidin-1-yl)methanone using a palladium-catalyzed cross-coupling reaction.
Reaction conditions typically involve an inert atmosphere (e.g., nitrogen or argon), elevated temperatures, and the use of appropriate solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods:
Industrial production may utilize scalable processes involving continuous flow chemistry or batch reactors to achieve high yields and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure cost-effective and efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction:
Oxidation of the dimethylamino group to form N-oxide derivatives.
Reduction of the carbonyl group to form the corresponding alcohol.
Substitution Reactions:
Nucleophilic aromatic substitution at the phenyl ring, particularly at the para position relative to the dimethylamino group.
Electrophilic substitution reactions at the oxadiazole ring.
Common Reagents and Conditions:
Oxidation Reagents:
Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reduction Reagents:
Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents:
Nucleophiles such as amines, thiols, or halides for nucleophilic aromatic substitution.
Major Products:
Formation of N-oxide derivatives through oxidation.
Alcohol derivatives through reduction of the carbonyl group.
Various substituted phenyl and oxadiazole derivatives through substitution reactions.
Aplicaciones Científicas De Investigación
(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone finds use in a range of scientific research applications:
Chemistry:
As a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic properties.
Biology:
As a fluorescent probe due to the presence of the trifluoromethyl-substituted oxadiazole ring, which imparts desirable photophysical properties.
Medicine:
Potential application as a pharmacophore in the design of novel therapeutic agents targeting neurological and psychiatric disorders.
Industry:
Utilized as an intermediate in the synthesis of agrochemicals and specialty polymers.
Mecanismo De Acción
The mechanism by which (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets:
Binding to GABA receptors in the central nervous system, modulating inhibitory neurotransmission.
Inhibition of enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved:
Modulation of the GABAergic pathway, leading to potential anxiolytic and sedative effects.
Interaction with signaling pathways involved in neuroprotection and neuroregeneration.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, (3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibits unique properties due to its trifluoromethyl-substituted oxadiazole ring and dimethylamino group.
Similar Compounds:
(4-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone:
Similar structure with different substitution pattern on the phenyl ring.
(3-(Dimethylamino)phenyl)(3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone:
Variation in the substituent on the oxadiazole ring.
(3-(Dimethylamino)phenyl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone:
Change in the position of the oxadiazole nitrogen atoms.
These comparisons highlight the uniqueness of this compound in terms of its structural features and resulting chemical and biological properties.
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-23(2)13-7-3-5-11(9-13)15(25)24-8-4-6-12(10-24)14-21-22-16(26-14)17(18,19)20/h3,5,7,9,12H,4,6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOKJSSOLNAQGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)benzoate](/img/structure/B2398318.png)
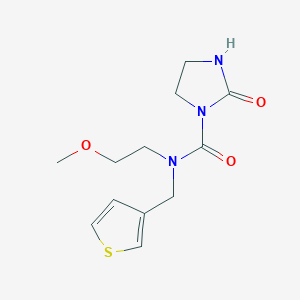
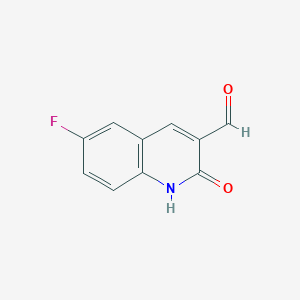
![N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2398325.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)
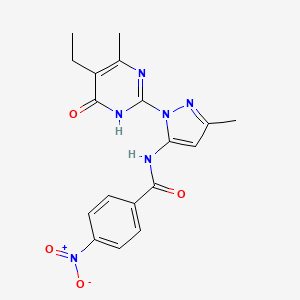

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)

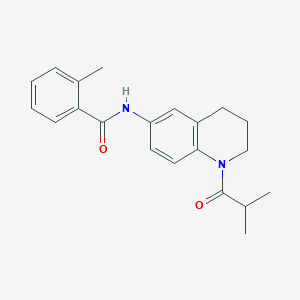

![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2398337.png)
